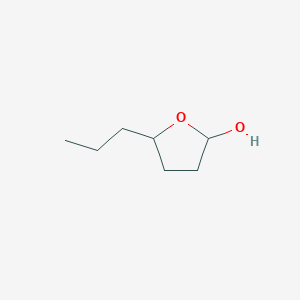

5-Propyltetrahydrofuran-2-ol

Description

5-Propyltetrahydrofuran-2-ol is a cyclic ether alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its structure consists of a tetrahydrofuran ring substituted with a hydroxyl group at the 2-position and a propyl group at the 5-position. This compound is primarily used as a solvent or intermediate in organic synthesis due to its polar aprotic properties and ability to stabilize charged species. Its boiling point is estimated to be ~180°C, and it exhibits solubility in common organic solvents like ethanol and dichloromethane. Limited toxicological data are available, necessitating standard laboratory safety protocols during handling .

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-propyloxolan-2-ol |

InChI |

InChI=1S/C7H14O2/c1-2-3-6-4-5-7(8)9-6/h6-8H,2-5H2,1H3 |

InChI Key |

KWJKEFVOBCRYAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(O1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Propyltetrahydrofuran-2-ol with structurally related tetrahydrofuran derivatives, including the compound referenced in the provided evidence:

Key Differences:

Functional Groups and Reactivity: this compound’s propyl group enhances hydrophobicity compared to THFA’s hydroxymethyl group, reducing water solubility but improving compatibility with non-polar reagents. The evidence compound’s purine and diol groups enable hydrogen bonding and biological activity, making it suitable for pharmaceutical applications .

Molecular Weight and Complexity: The evidence compound’s larger molecular weight (252.23 g/mol) and nitrogenous structure contrast sharply with this compound’s simpler alkyl-alcohol design, highlighting divergent synthetic and purification challenges.

Research Findings and Data Gaps

- Synthetic Routes : This compound is typically synthesized via acid-catalyzed cyclization of 1,4-diols, whereas purine-containing analogs (e.g., the evidence compound) require enzymatic or chiral catalytic methods .

- Toxicity Data : Occupational exposure limits for This compound remain unestablished, unlike regulated solvents like THFA. Further studies are needed to assess its chronic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.